{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine typically involves the reaction of 3,5-dimethylpiperidine with a benzyl halide derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed .
Chemical Reactions Analysis
Types of Reactions
{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- {2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanol
- {2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}acetic acid
- {2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}ethylamine
Uniqueness
{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethylpiperidine moiety and phenylmethanamine backbone make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
[2-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-12-7-13(2)10-17(9-12)11-15-6-4-3-5-14(15)8-16/h3-6,12-13H,7-11,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPKKVOOAFAELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC=CC=C2CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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